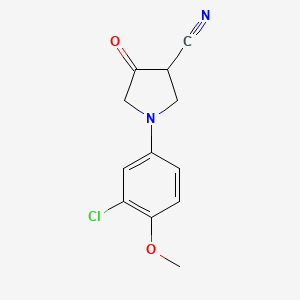

1-(3-Chloro-4-methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile

Description

1-(3-Chloro-4-methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile is a pyrrolidine derivative featuring a 3-chloro-4-methoxyphenyl substituent, a carbonyl group at position 4, and a cyano group at position 2. Its molecular formula is $ \text{C}{12}\text{H}{11}\text{ClN}2\text{O}2 $, with a molecular weight of 262.68 g/mol. It is primarily utilized as an intermediate in pharmaceutical synthesis, as evidenced by its role as a precursor in the synthesis of pyrrole derivatives .

Properties

Molecular Formula |

C12H11ClN2O2 |

|---|---|

Molecular Weight |

250.68 g/mol |

IUPAC Name |

1-(3-chloro-4-methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile |

InChI |

InChI=1S/C12H11ClN2O2/c1-17-12-3-2-9(4-10(12)13)15-6-8(5-14)11(16)7-15/h2-4,8H,6-7H2,1H3 |

InChI Key |

VOASYYAONXGLFX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)N2CC(C(=O)C2)C#N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

Introduction of the Chloro and Methoxy Groups: The chloro and methoxy groups can be introduced through electrophilic aromatic substitution reactions.

Formation of the Carbonitrile Group: The carbonitrile group can be introduced through a nucleophilic substitution reaction involving a suitable nitrile precursor.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or modify specific functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of new functional groups.

Scientific Research Applications

1-(3-Chloro-4-methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile has several scientific research applications, including:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.

Materials Science: It can be used in the development of new materials with specific electronic and optical properties.

Biological Studies: The compound can be used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Pyrrolidine vs. Pyrrole Derivatives

- Target Compound: The pyrrolidine ring (saturated five-membered ring) provides conformational flexibility. The 4-oxo group introduces a ketone, while the cyano group enhances electrophilicity.

- 4-Dimethylamino-1-(4-methoxyphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carbonitrile (): Core: Aromatic pyrrole ring (unsaturated) with two ketone groups. Substituents: Dimethylamino group (electron-donating) and 4-methoxyphenyl. Impact: The unsaturated pyrrole core increases aromaticity, altering electronic properties and binding interactions. The dimethylamino group enhances solubility and may influence pharmacokinetics .

Pyridine-Based Analogs

- 1-(4-Chlorobenzyl)-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile (): Core: Pyridine ring (six-membered, nitrogen-containing). Substituents: Methylsulfanyl (thioether), 4-chlorobenzyl, and phenyl groups. Impact: The pyridine core introduces rigidity and basicity.

Substituent Effects

3-Chloro-4-methoxyphenyl Group

- Target Compound : The chloro and methoxy substituents at positions 3 and 4 on the phenyl ring create a polarized aromatic system. This group is also found in cryptophycins () and Metoxuron (), suggesting its role in bioactivity.

- Metoxuron (): A urea herbicide with the same substituent. The urea moiety enables hydrogen bonding, while the chloro-methoxyphenyl group contributes to target specificity. Banned due to carcinogenicity .

Cyano Group

- Present in the target compound and analogs (Evidences 4, 7, 8). The cyano group acts as a hydrogen bond acceptor and a precursor for further functionalization (e.g., conversion to carboxylic acids or amines).

Physicochemical and Pharmacological Properties

Biological Activity

Overview

1-(3-Chloro-4-methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile is an organic compound with significant biological activity, characterized by its unique structure that includes a pyrrolidine ring, a chloro-substituted methoxyphenyl group, and a carbonitrile moiety. Its molecular formula is , and it has garnered attention in medicinal chemistry for its potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C12H11ClN2O |

| Molecular Weight | 250.68 g/mol |

| IUPAC Name | This compound |

| InChI Key | NPZZDSPTTJZNTD-UHFFFAOYSA-N |

Biological Activity

This compound has been shown to interact with various enzymes and proteins, influencing metabolic pathways and cellular functions. Notably, it may modulate signaling pathways related to cell survival and apoptosis , suggesting potential applications in treating diseases where these pathways are dysregulated.

Enzyme Interaction

Research indicates that this compound may act as an enzyme modulator , inhibiting or activating specific enzymes involved in critical metabolic processes. This interaction is essential for understanding its mechanism of action and potential therapeutic effects.

Anticancer Activity

A study conducted on the compound revealed its potential anticancer properties, particularly against human cancer cell lines. The compound exhibited cytotoxic effects on various cancer cells, including HeLa (cervical cancer) and A549 (lung cancer) cells, with IC50 values indicating effective inhibition of cell proliferation.

Antimicrobial Properties

In addition to its anticancer activity, this compound has demonstrated antimicrobial properties. It was found to inhibit the growth of several pathogenic bacteria, suggesting its potential as an antimicrobial agent in clinical settings.

The mechanism of action involves the compound's ability to bind to specific molecular targets within cells, potentially leading to the inhibition of enzyme activity. This binding may disrupt normal cellular processes, resulting in apoptosis or growth inhibition of cancer cells .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it can be compared with similar compounds:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| This compound | Pyrrolidine ring, chloro-substituted | Potential therapeutic applications |

| 1-(4-Methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile | Methoxy group | Different reactivity profile |

| 2-{[(3-Chloro-4-methylphenyl)amino]methyl}-6-ethoxyphenol | Amino and ethoxy groups | More complex than parent compound |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.